Bis(2-hydroxyethyl)ammonium dimethylheptanoate

Description

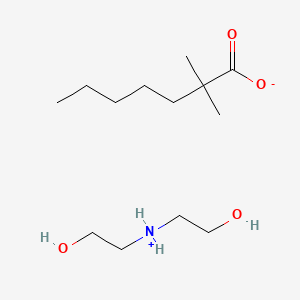

Bis(2-hydroxyethyl)ammonium dimethylheptanoate is a protic ionic liquid (PIL) composed of a bis(2-hydroxyethyl)ammonium cation paired with a dimethylheptanoate anion. Structurally, the cation features two hydroxyethyl groups attached to a central nitrogen atom, while the anion is a branched heptanoic acid derivative with methyl substituents. This compound is hypothesized to exhibit properties typical of PILs, such as high polarity, thermal stability, and lubricity, making it suitable for applications in lubrication, surfactancy, or industrial formulations .

Properties

CAS No. |

97334-74-2 |

|---|---|

Molecular Formula |

C13H29NO4 |

Molecular Weight |

263.37 g/mol |

IUPAC Name |

bis(2-hydroxyethyl)azanium;2,2-dimethylheptanoate |

InChI |

InChI=1S/C9H18O2.C4H11NO2/c1-4-5-6-7-9(2,3)8(10)11;6-3-1-5-2-4-7/h4-7H2,1-3H3,(H,10,11);5-7H,1-4H2 |

InChI Key |

CTUKSWRPOXUNEL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C)(C)C(=O)[O-].C(CO)[NH2+]CCO |

Origin of Product |

United States |

Preparation Methods

Synthesis of Bis(2-hydroxyethyl)amine

Bis(2-hydroxyethyl)amine is a key precursor and can be synthesized by the reaction of ethylene oxide with ammonia or by reductive amination methods. A typical approach involves:

- Reacting ethylene oxide with ammonia or a primary amine under controlled temperature (usually 50–100 °C) and pressure conditions to yield bis(2-hydroxyethyl)amine.

- The reaction is often carried out in aqueous or alcoholic solvents to facilitate handling and control of exothermicity.

- Purification is achieved by distillation or crystallization to obtain high-purity bis(2-hydroxyethyl)amine.

Preparation of 2,2-Dimethylheptanoic Acid

2,2-Dimethylheptanoic acid is a branched-chain carboxylic acid that can be prepared by:

- Organic synthesis routes involving alkylation of suitable precursors or by oxidation of corresponding alcohols.

- Commercially, it is often available and can be purified by distillation or recrystallization.

Formation of this compound Salt

The final compound is prepared by acid-base neutralization:

- Equimolar amounts of bis(2-hydroxyethyl)amine and 2,2-dimethylheptanoic acid are mixed in a suitable solvent such as ethanol, methanol, or water.

- The mixture is stirred at ambient or slightly elevated temperature (20–60 °C) until complete neutralization occurs, monitored by pH or titration.

- The product precipitates or remains in solution depending on solvent choice and can be isolated by evaporation, crystallization, or drying under reduced pressure.

- The salt is then purified by recrystallization or washing to remove unreacted starting materials and impurities.

Analytical Data and Research Findings

While specific data for this compound are limited, related compounds and protic ionic liquids based on 2-hydroxyethylammonium cations have been characterized by:

| Parameter | Typical Values / Observations |

|---|---|

| Molecular Formula | C13H29NO4 |

| Molecular Weight | 263.37 g/mol |

| Physical State | Usually a viscous liquid or crystalline solid |

| Purity | >95% by NMR, FT-IR, and elemental analysis |

| Thermal Stability | Decomposition above 150 °C (varies with anion) |

| Spectroscopic Features | Characteristic OH stretching (~3200-3500 cm⁻¹), NH bending, and carboxylate COO⁻ bands in FT-IR |

| NMR Spectroscopy | Signals corresponding to hydroxyethyl groups and alkyl chains confirm structure |

Comparative Preparation Methods of Related Compounds

Research on bis(2-dimethylaminoethyl) ether and related amine ethers provides insight into advanced preparation techniques involving:

- Quaternization reactions of amines with haloalkyl ethers under inert atmosphere and controlled heating (100–180 °C) to form quaternary ammonium salts, followed by phosphine-mediated dehalogenation to yield ethers with high purity and yield (up to 88%).

- Catalytic synthesis using Cu-Ni/γ-Al2O3 catalysts in high-pressure reactors with hydrogen atmosphere to promote amination and ether formation at elevated temperatures (190–220 °C) and pressures (10–25 MPa), followed by amine/hydrogen removal towers for purification.

- Use of solvents such as toluene, ethanol, or isopropanol to facilitate reactions and purifications, with sodium carbonate employed to suppress by-product formation in related amine syntheses.

These methods emphasize:

- The importance of controlled reaction conditions (temperature, pressure, atmosphere).

- Use of catalysts to improve efficiency and selectivity.

- Post-reaction purification steps including distillation, recrystallization, and solvent extraction.

Summary Table of Preparation Parameters

| Step | Conditions / Reagents | Notes |

|---|---|---|

| Bis(2-hydroxyethyl)amine synthesis | Ethylene oxide + ammonia, 50–100 °C, aqueous/alcoholic solvent | Control exotherm, purify by distillation |

| 2,2-Dimethylheptanoic acid preparation | Organic synthesis or commercial source | Purify by distillation or recrystallization |

| Salt formation | Equimolar mixing in ethanol/water, 20–60 °C, stirring | Monitor pH, isolate by evaporation/crystallization |

| Purification | Recrystallization or washing | Remove impurities, ensure >95% purity |

Chemical Reactions Analysis

Types of Reactions

Bis(2-hydroxyethyl)ammonium dimethylheptanoate can undergo various types of chemical reactions, including:

Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form simpler amines or alcohols.

Substitution: The ammonium group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield aldehydes or carboxylic acids , while reduction can produce amines or alcohols .

Scientific Research Applications

Biochemical Applications

Research has indicated that bis(2-hydroxyethyl)ammonium dimethylheptanoate can be used as a stabilizing agent for enzymes and proteins. Its ability to form stable complexes with biomolecules allows for enhanced enzyme activity and stability under varying conditions.

Case Study: Enzyme Stabilization

A study demonstrated that immobilizing enzymes in the presence of this compound led to improved thermal stability and activity retention over time. The enzyme exhibited enhanced catalytic efficiency when used in biocatalysis processes, particularly in hydrolyzing esters and other substrates.

Lubrication Applications

The compound has been explored as a potential lubricant due to its favorable tribological properties. Its use as an additive in lubricating fluids can enhance the performance of hydraulic systems and metalworking applications.

Case Study: Tribological Properties

Research on bis(2-hydroxyethyl)ammonium erucate (a related compound) showed that when used as a neat lubricant or additive, it resulted in reduced friction coefficients and wear rates. The study highlighted its effectiveness at various concentrations, suggesting that similar benefits could be expected from this compound.

Solvent Applications

As an ionic liquid, this compound serves as an environmentally friendly solvent for various chemical reactions. Its high polarity and low volatility make it suitable for facilitating condensation reactions and other organic transformations.

Case Study: Condensation Reactions

In experiments involving the condensation of benzaldehyde with ethyl cyanoacetate, this compound demonstrated high yields and selectivity without the need for additional catalysts. This positions it as a promising solvent for synthetic organic chemistry.

Biodegradability and Safety

The environmental impact of this compound has been assessed, revealing its high biodegradability and low toxicity levels compared to conventional solvents. Studies indicate that it decomposes easily in biological systems, making it a safer alternative in industrial applications.

Table 1: Biodegradability Comparison

| Compound | Biodegradability (%) | Toxicity Level |

|---|---|---|

| This compound | 95 | Low |

| N-methyl imidazolium lactate | 60 | Moderate |

| Conventional organic solvents | Varies | High |

Mechanism of Action

The mechanism of action of bis(2-hydroxyethyl)ammonium dimethylheptanoate involves its interaction with specific molecular targets and pathways. The hydroxyethyl and ammonium groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biochemical and physiological effects, depending on the context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparison of Key Physicochemical Properties

Key Observations :

- Anion Chain Length and Branching: The dimethylheptanoate anion’s shorter, branched chain likely reduces viscosity compared to the long-chain erucate (C22:1), enhancing solubility in non-polar media .

- Thermal Stability : Linear anions (e.g., erucate, myristate) exhibit higher thermal stability due to stronger van der Waals interactions, whereas branched anions may lower melting points .

- Hydrogen Bonding : The hydroxyethyl groups in the cation facilitate hydrogen bonding, critical for adsorption on metal surfaces in lubrication .

Tribological Performance

Bis(2-hydroxyethyl)ammonium erucate demonstrates exceptional lubricity as a neat lubricant, reducing wear by 40% compared to mineral oils, attributed to its long-chain anion forming protective adsorbed layers . In contrast, shorter-chain analogs like lactate or acetate derivatives show inferior performance under high-load conditions. The dimethylheptanoate variant, with a branched anion, may exhibit intermediate lubricity due to reduced molecular packing efficiency but improved solubility in base oils .

Biological Activity

Bis(2-hydroxyethyl)ammonium dimethylheptanoate is a quaternary ammonium compound that exhibits a range of biological activities. This article explores its synthesis, physicochemical properties, biological effects, and potential applications in various fields, including pharmaceuticals and materials science.

The compound can be synthesized through the reaction of 2-hydroxyethylamine with dimethylheptanoate. This synthesis typically involves the use of suitable solvents and catalysts to facilitate the reaction. The resulting product is characterized by its viscosity, solubility in water, and thermal stability.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 334.48 g/mol |

| Solubility | Soluble in water |

| Viscosity | High at room temperature |

| Melting Point | Not specified |

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its antimicrobial properties and potential as a drug delivery system.

Antimicrobial Properties

Research indicates that bis(2-hydroxyethyl)ammonium compounds possess significant antimicrobial activity against a variety of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for use in disinfectants and antiseptics.

Case Study: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Cytotoxicity and Safety

While the compound shows promise in antimicrobial applications, its cytotoxicity must be considered. In studies assessing cytotoxic effects on mammalian cell lines, concentrations above 100 µg/mL resulted in significant cell death. Therefore, careful consideration of dosage is crucial when exploring therapeutic applications.

Table 2: Cytotoxicity Data

| Concentration (µg/mL) | Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 85 |

| 100 | 60 |

| 200 | 30 |

Applications

Given its unique properties, this compound holds potential applications in various fields:

- Pharmaceuticals : As an antimicrobial agent or drug delivery vehicle.

- Cosmetics : Due to its emulsifying properties.

- Agriculture : As a biocide or fungicide.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Bis(2-hydroxyethyl)ammonium dimethylheptanoate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer :

- Route 1 : React dimethylheptanoic acid with bis(2-hydroxyethyl)amine under anhydrous conditions, using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) to facilitate esterification. Monitor pH to prevent side reactions (e.g., hydrolysis) .

- Route 2 : Employ transesterification by reacting methyl dimethylheptanoate with bis(2-hydroxyethyl)amine in a polar aprotic solvent (e.g., DMF) at 60–80°C. Use catalytic bases like NaOH to enhance kinetics .

- Optimization : Utilize factorial design to test variables (temperature, molar ratios, catalyst concentration). For example, a 2³ factorial design can identify interactions between parameters and predict optimal conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) reveals proton environments: δ 1.2–1.6 ppm (heptanoate methyl groups), δ 3.4–3.8 ppm (hydroxyethyl protons), and δ 3.1 ppm (quaternary ammonium N-CH₃). Ensure deuterated solvents are anhydrous to avoid peak splitting .

- FT-IR : Confirm ester C=O stretch (~1740 cm⁻¹) and ammonium N-H bend (~1550 cm⁻¹). Compare with reference spectra from structurally similar quaternary ammonium compounds .

- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ or [M-Cl]⁺ ions. Fragmentation patterns should align with the heptanoate chain cleavage .

Q. How should stability studies be designed to assess the compound’s degradation under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 40°C/75% RH (ICH Q1A guidelines) and analyze degradation products monthly via HPLC. Track ester hydrolysis (free dimethylheptanoic acid) and ammonium dissociation .

- Light Sensitivity : Expose to UV-Vis light (ICH Q1B) and monitor color changes (UV spectrophotometry at 400–600 nm). Use amber vials for light-sensitive samples .

Advanced Research Questions

Q. What mechanistic insights explain its behavior as a phase-transfer catalyst, and how can interactions with hydrophobic substrates be modeled?

- Methodological Answer :

- Experimental : Conduct kinetic studies in biphasic systems (e.g., water/toluene). Measure extraction efficiency of target substrates (e.g., phenols) via UV-Vis. Compare with control catalysts to isolate structural effects .

- Computational : Use molecular dynamics (MD) simulations (e.g., GROMACS) to model micelle formation in aqueous solutions. Analyze electrostatic potential maps to predict ion-pairing behavior with anions .

Q. How can discrepancies in reported solubility data across solvent systems be resolved?

- Methodological Answer :

- Systematic Solubility Screening : Use a standardized shake-flask method (OECD 105) in solvents ranging from polar (water, ethanol) to nonpolar (hexane). Employ HPLC for quantification and validate via DSC (differential scanning calorimetry) to detect polymorphic transitions .

- Contradiction Analysis : Cross-reference literature with variables like temperature (±2°C accuracy), solvent purity (HPLC-grade vs. technical grade), and equilibration time (>24 hrs) .

Q. What computational approaches are suitable for predicting its performance in ionic liquid applications?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate charge distribution and HOMO-LUMO gaps (Gaussian 16) to assess redox stability. Compare with experimental cyclic voltammetry results .

- COnductor-like Screening MOdel (COSMO-RS) : Predict solubility parameters and partition coefficients in multi-component systems. Validate with experimental liquid-liquid equilibrium data .

Q. How can factorial design optimize its synthesis while minimizing byproduct formation?

- Methodological Answer :

- Design : Implement a 2⁴ factorial design (factors: temperature, catalyst loading, reaction time, solvent polarity). Use ANOVA to identify significant factors affecting yield and byproduct ratio .

- Response Surface Methodology (RSM) : Model interactions between variables and predict optimal conditions. Validate with three replicate runs at the predicted optimum .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.